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molecular formula C8H19N B116587 2-Ethylhexylamine CAS No. 104-75-6

2-Ethylhexylamine

Cat. No. B116587
M. Wt: 129.24 g/mol
InChI Key: LTHNHFOGQMKPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04303407

Procedure details

n-hexylamine and/or 3-methyl-butylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:8][CH:9](C)CCN>>[CH2:8]([CH:2]([CH2:3][CH2:4][CH2:5][CH3:6])[CH2:1][NH2:7])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C(CN)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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